molecular formula C38H28P2 B14189817 (Phenanthrene-2,7-diyl)bis(diphenylphosphane) CAS No. 847941-41-7

(Phenanthrene-2,7-diyl)bis(diphenylphosphane)

Cat. No.: B14189817
CAS No.: 847941-41-7
M. Wt: 546.6 g/mol
InChI Key: WRAYVAKEJYRWKY-UHFFFAOYSA-N
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Description

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phenanthrene backbone with two diphenylphosphane groups attached at the 2 and 7 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) typically involves the reaction of phenanthrene derivatives with diphenylphosphane. One common method is the palladium-catalyzed coupling reaction, where phenanthrene-2,7-dibromide is reacted with diphenylphosphane in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve high yields.

Industrial Production Methods

Industrial production of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The phenanthrene backbone allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) primarily involves its role as a ligand. The compound coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The phenanthrene backbone provides rigidity and stability to the complexes, enhancing their catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is unique due to its phenanthrene backbone, which provides distinct electronic and steric properties. This uniqueness allows it to form more stable and efficient metal complexes compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.

Properties

CAS No.

847941-41-7

Molecular Formula

C38H28P2

Molecular Weight

546.6 g/mol

IUPAC Name

(7-diphenylphosphanylphenanthren-2-yl)-diphenylphosphane

InChI

InChI=1S/C38H28P2/c1-5-13-31(14-6-1)39(32-15-7-2-8-16-32)35-23-25-37-29(27-35)21-22-30-28-36(24-26-38(30)37)40(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

WRAYVAKEJYRWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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